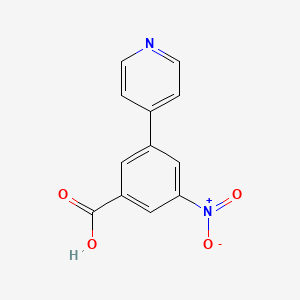
2,6-Difluoro-4-(pyridin-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-4-(pyridin-4-yl)benzoic acid is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a pyridine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural and electronic properties.
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the cross-coupling of 2,6-difluorobenzene with pyridin-4-yl boronic acid using a palladium catalyst. The reaction typically requires a base, such as sodium carbonate, and is performed in a suitable solvent like toluene or water.
Direct Fluorination: Direct fluorination of 4-(pyridin-4-yl)benzoic acid using fluorinating agents like xenon difluoride (XeF2) or cobalt trifluoride (CoF3) can also be employed.
Industrial Production Methods: The industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions, optimized for efficiency and yield. Continuous flow reactors and automated systems are used to enhance production rates and ensure consistent quality.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The fluorine atoms and the pyridine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly used for reduction reactions.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often requiring a catalyst or specific conditions.
Major Products Formed:
Esters and Amides: Resulting from oxidation reactions.
Alcohols and Aldehydes: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2,6-Difluoro-4-(pyridin-4-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug design and development, especially in targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and advanced materials due to its unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The fluorine atoms enhance the compound's binding affinity and selectivity towards these targets. The pyridine ring plays a crucial role in the compound's biological activity, often interacting with enzymes or receptors.
Comparison with Similar Compounds
2,6-Difluoro-4-(pyridin-2-yl)benzoic Acid: Similar structure but different position of the pyridine ring.
2,6-Difluoro-4-(pyridin-3-yl)benzoic Acid: Another positional isomer with distinct properties.
2,6-Difluoro-4-(phenyl)benzoic Acid: Lacks the pyridine ring, resulting in different chemical behavior.
Uniqueness: 2,6-Difluoro-4-(pyridin-4-yl)benzoic acid stands out due to its specific arrangement of fluorine atoms and the pyridine ring, which confer unique electronic and steric properties compared to its isomers and similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2,6-difluoro-4-pyridin-4-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-9-5-8(7-1-3-15-4-2-7)6-10(14)11(9)12(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYANHEMGERDADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(C(=C2)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B7838257.png)












